Rel-(3R,4S)-4-(allylamino)tetrahydrofuran-3-ol
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Description
Rel-(3R,4S)-4-(allylamino)tetrahydrofuran-3-ol, also known as Raltegravir, is an antiretroviral drug that is used to treat HIV-1 infections. It belongs to the class of integrase inhibitors, which work by blocking the integration of viral DNA into the host cell's DNA. Raltegravir was first approved by the US FDA in 2007 and has since become an important component of HIV treatment regimens.
Scientific Research Applications
Electrophile-Induced Cyclizations
Silyl-substituted 4-alken-1-ols, including structures similar to Rel-(3R,4S)-4-(allylamino)tetrahydrofuran-3-ol, cyclize in the presence of electrophilic reagents to give substituted tetrahydrofurans. The silyl group's position and nature significantly influence the efficiency and stereocontrol of the cyclization process, favoring the formation of trans isomers or exerting a high degree of stereocontrol for 2,3-trans-disubstituted tetrahydrofurans (Adiwidjaja et al., 1995).
Ligand for Asymmetric Hydrogenation
A chiral bisphosphine derived from tartaric acid esters, structurally related to Rel-(3R,4S)-4-(allylamino)tetrahydrofuran-3-ol, was synthesized and applied in asymmetric hydrogenation of acrylic acids using rhodium(I) complexes, achieving high enantiomeric excesses. This demonstrates the compound's potential application in stereoselective synthesis processes (Terfort, 1992).
Synthesis of N-Benzoyl-3-Alkylamino-3-phenylalanine Amides
The reductive ring cleavage of certain pyrazolidinones, similar in structure to Rel-(3R,4S)-4-(allylamino)tetrahydrofuran-3-ol, with Raney-nickel alloy, leads to the synthesis of N-benzoyl-3-alkylamino-3-phenylalanine amides, showcasing the compound's relevance in the synthesis of complex amino acid derivatives (Zupančič et al., 1999).
Synthesis of Tetrahydrofuran Precursors
The exploitation of a multienzymatic stereoselective cascade process for synthesizing enantiopure 2-methyl-3-substituted tetrahydrofurans, precursors for biologically active compounds, demonstrates the compound's utility in creating synthons for drugs, flavors, and agrochemicals through environmentally friendly processes (Brenna et al., 2017).
Synthesis and Application in Natural Product Analogs
The compound has been used in stereoselective intramolecular allylation processes for the synthesis of natural product analogs, such as in the confirmation of the relative stereochemistry of natural products like aureonitol, demonstrating its application in the total synthesis and structural elucidation of complex organic molecules (Jervis & Cox, 2008).
properties
IUPAC Name |
(3R,4S)-4-(prop-2-enylamino)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-3-8-6-4-10-5-7(6)9/h2,6-9H,1,3-5H2/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEVLRDHTNLKIB-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1COCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN[C@H]1COC[C@@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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